Cas no 322413-04-7 ((E)-2-(4-Methylbenzylideneamino)-1-phenylethanol)

(E)-2-(4-Methylbenzylideneamino)-1-phenylethanol is a chiral Schiff base derivative with potential applications in asymmetric synthesis and catalysis. Its structure features a benzylideneamino group linked to a phenylethanol moiety, offering versatility as a ligand or intermediate in organic transformations. The compound's rigid framework and stereogenic center enhance its utility in enantioselective reactions, particularly in the formation of C–N bonds. Its stability under mild conditions and compatibility with various solvents make it suitable for fine chemical synthesis. Additionally, the presence of both aromatic and hydroxyl groups allows for further functionalization, broadening its applicability in pharmaceutical and material science research.
(E)-2-(4-Methylbenzylideneamino)-1-phenylethanol structure
322413-04-7 structure
Product name:(E)-2-(4-Methylbenzylideneamino)-1-phenylethanol
CAS No:322413-04-7
MF:C16H17NO
MW:239.312284231186
MDL:MFCD00768776
CID:4789631

(E)-2-(4-Methylbenzylideneamino)-1-phenylethanol Chemical and Physical Properties

Names and Identifiers

    • (E)-2-(4-METHYLBENZYLIDENEAMINO)-1-PHENYLETHANOL
    • Oprea1_123406
    • AR2696
    • (E)-2-((4-Methylbenzylidene)amino)-1-phenylethanol
    • 2-{[(1E)-(4-methylphenyl)methylene]amino}-1-phenylethanol
    • (E)-2-(4-Methylbenzylideneamino)-1-phenylethanol
    • MDL: MFCD00768776
    • Inchi: 1S/C16H17NO/c1-13-7-9-14(10-8-13)11-17-12-16(18)15-5-3-2-4-6-15/h2-11,16,18H,12H2,1H3/b17-11+
    • InChI Key: VALXARUKZDDWTJ-GZTJUZNOSA-N
    • SMILES: OC(C/N=C/C1C=CC(C)=CC=1)C1C=CC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 250
  • Topological Polar Surface Area: 32.6
  • XLogP3: 2.7

(E)-2-(4-Methylbenzylideneamino)-1-phenylethanol Security Information

(E)-2-(4-Methylbenzylideneamino)-1-phenylethanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
AstaTech
AR2696-0.25/G
(E)-2-(4-METHYLBENZYLIDENEAMINO)-1-PHENYLETHANOL
322413-04-7 95%
0.25g
$220 2023-09-16
AstaTech
AR2696-1/G
(E)-2-(4-METHYLBENZYLIDENEAMINO)-1-PHENYLETHANOL
322413-04-7 95%
1g
$550 2023-09-16
abcr
AB308028-250mg
(E)-2-(4-Methylbenzylideneamino)-1-phenylethanol, 95%; .
322413-04-7 95%
250mg
€535.40 2025-02-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1243675-1g
2-((4-Methylbenzylidene)amino)-1-phenylethan-1-ol
322413-04-7 95%
1g
¥4752.00 2024-08-02
Ambeed
A571764-1g
(E)-2-((4-Methylbenzylidene)amino)-1-phenylethanol
322413-04-7 95%
1g
$507.0 2024-04-20
TRC
M553353-100mg
(E)-2-(4-Methylbenzylideneamino)-1-Phenylethanol
322413-04-7
100mg
$ 250.00 2022-06-03
TRC
M553353-10mg
(E)-2-(4-Methylbenzylideneamino)-1-Phenylethanol
322413-04-7
10mg
$ 50.00 2022-06-03
TRC
M553353-50mg
(E)-2-(4-Methylbenzylideneamino)-1-Phenylethanol
322413-04-7
50mg
$ 160.00 2022-06-03
abcr
AB308028-1 g
(E)-2-(4-Methylbenzylideneamino)-1-phenylethanol; 95%
322413-04-7
1g
€924.80 2023-04-26
Crysdot LLC
CD12083877-1g
(E)-2-((4-Methylbenzylidene)amino)-1-phenylethanol
322413-04-7 97%
1g
$483 2024-07-24

Additional information on (E)-2-(4-Methylbenzylideneamino)-1-phenylethanol

Research Brief on (E)-2-(4-Methylbenzylideneamino)-1-phenylethanol (CAS: 322413-04-7) in Chemical Biology and Pharmaceutical Applications

The compound (E)-2-(4-Methylbenzylideneamino)-1-phenylethanol (CAS: 322413-04-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and pharmacological relevance.

Recent studies have highlighted the role of (E)-2-(4-Methylbenzylideneamino)-1-phenylethanol as a key intermediate in the synthesis of bioactive molecules. Its Schiff base structure, characterized by the presence of an imine group (-C=N-), makes it a versatile scaffold for designing novel drug candidates. Researchers have explored its utility in targeting enzymes such as monoamine oxidases (MAOs) and kinases, which are implicated in neurodegenerative diseases and cancer, respectively.

In a 2023 study published in the Journal of Medicinal Chemistry, the compound demonstrated promising inhibitory activity against MAO-B, an enzyme associated with Parkinson's disease. The study employed molecular docking and kinetic assays to elucidate the binding mechanism, revealing a high affinity for the enzyme's active site. These findings suggest potential applications in developing neuroprotective agents.

Another line of research has investigated the compound's anti-inflammatory properties. A 2022 paper in Bioorganic & Medicinal Chemistry Letters reported that derivatives of (E)-2-(4-Methylbenzylideneamino)-1-phenylethanol exhibited significant suppression of pro-inflammatory cytokines in vitro. The study attributed this activity to the modulation of NF-κB signaling pathways, highlighting its potential as a lead compound for anti-inflammatory drug development.

From a synthetic chemistry perspective, advancements in the green synthesis of (E)-2-(4-Methylbenzylideneamino)-1-phenylethanol have been reported. A 2023 study in ACS Sustainable Chemistry & Engineering described a solvent-free, catalyst-free method for its preparation, emphasizing environmental sustainability. This approach not only improved yield but also reduced waste generation, aligning with the principles of green chemistry.

Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic properties, such as bioavailability and metabolic stability. Future research directions may include structural modifications to enhance its drug-like characteristics and in vivo efficacy. Collaborative efforts between chemists and biologists will be crucial to translating these findings into clinically viable therapeutics.

In conclusion, (E)-2-(4-Methylbenzylideneamino)-1-phenylethanol (CAS: 322413-04-7) represents a compelling case study in the intersection of chemical synthesis and biological activity. Its multifaceted applications underscore the importance of continued research to unlock its full therapeutic potential.

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(CAS:322413-04-7)(E)-2-(4-Methylbenzylideneamino)-1-phenylethanol
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